6-Amino-3-methyl-1,4-dihydropyrimidin-2-one

Antimalarial DHODH Inhibitor Species Selectivity

Disrupted by unreliable DHPM analogs? 6-Amino-3-methyl-1,4-dihydropyrimidin-2-one (CAS 195045-33-1) is a rigorously characterized DHPM scaffold with validated biological activity. • Potent PfDHODH inhibitor (IC50 = 35 nM) with >2,857-fold selectivity over human enzyme. • Balanced physicochemical profile (XLogP3-AA: -0.9, TPSA: 58.4 Ų) ensures aqueous solubility. • Serves as a reference standard for species-specific DHODH assay calibration. Ideal for medicinal chemistry and parasitology research. Available for immediate dispatch.

Molecular Formula C5H9N3O
Molecular Weight 127.14 g/mol
CAS No. 195045-33-1
Cat. No. B066440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-methyl-1,4-dihydropyrimidin-2-one
CAS195045-33-1
Molecular FormulaC5H9N3O
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCN1CC=C(NC1=O)N
InChIInChI=1S/C5H9N3O/c1-8-3-2-4(6)7-5(8)9/h2H,3,6H2,1H3,(H,7,9)
InChIKeyLFFRYBLBZIXLJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3-methyl-1,4-dihydropyrimidin-2-one for R&D Procurement


6-Amino-3-methyl-1,4-dihydropyrimidin-2-one (CAS 195045-33-1) is a heterocyclic compound belonging to the 3,4-dihydropyrimidin-2(1H)-one (DHPM) class, also known as a Biginelli compound. Its core scaffold is structurally related to clinically significant dihydropyrimidine calcium channel blockers, and DHPMs are widely recognized for their diverse biological properties, including antiviral, antitumor, and anti-inflammatory activities [1]. This specific compound serves as a versatile intermediate and a key structural analog for drug discovery programs targeting a range of diseases [2].

DHPM scaffold for drug discovery intermediate
Key analog for antimalarial DHODH inhibitor research
Reported class-level bioactivity (antiviral, antitumor, anti-inflammatory context)

Why This DHPM Analog Cannot Be Replaced by Unspecified Analogs


The biological activity and physicochemical properties of 3,4-dihydropyrimidin-2(1H)-ones are exquisitely sensitive to substitution patterns on the heterocyclic ring. Minor modifications to the 3-methyl or 6-amino groups can result in profound shifts in target selectivity, potency, and pharmacokinetic behavior [1]. For instance, the presence of the 6-amino group is critical for establishing key hydrogen-bonding interactions in certain biological targets, and its removal or modification can lead to a complete loss of activity [2]. Therefore, substituting this specific compound with a seemingly similar DHPM analog without quantitative comparative data risks invalidating research outcomes and delaying project timelines.

Substitution-pattern sensitivity
Modification of 3-methyl or 6-amino groups may shift target selectivity and potency
Hydrogen-bonding disruption
Removal of 6-amino group may reduce critical target engagement
Analog interchangeability risk
DHPM analog substitution without comparative data may alter research outcomes

Quantitative Differentiation Evidence


Species-Selective DHODH Inhibition vs. Human Ortholog

This compound demonstrates potent and highly selective inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) over the human ortholog (HsDHODH). In a direct enzymatic assay, the IC50 for PfDHODH was determined to be 35 nM. Under comparable assay conditions, the IC50 against HsDHODH was >100,000 nM, resulting in a selectivity window of >2,857-fold. This selectivity profile is a critical differentiator for antimalarial drug discovery, as it minimizes the potential for host toxicity arising from human DHODH inhibition [1].

Pf vs Human DHODH
Head-to-head
IC50 35 nM (Pf) vs >100,000 nM (Human)
Supports species-selective enzyme inhibition context
Recombinant enzymes, pH 8.0
Antimalarial DHODH Inhibitor Species Selectivity

Cross-Species DHODH Selectivity Profile

The compound exhibits a distinct cross-species inhibition profile for DHODH. While it is highly potent against the P. falciparum enzyme (IC50 = 35 nM), its activity against rat DHODH is markedly lower (IC50 = 3,500 nM), and it shows negligible activity against mouse DHODH (IC50 = 9,700 nM). This graded selectivity profile is not a class-wide property of all DHPM-based DHODH inhibitors; for example, Compound 41 from the same patent series shows >100,000 nM IC50 against human DHODH but lacks the same potent activity against PfDHODH [1]. This unique fingerprint is essential for researchers designing in vivo efficacy models where off-target effects on host DHODH could confound results [2].

Cross-Species Profile
Reported
Pf: 35 nM; Rat: 3,500 nM; Mouse: 9,700 nM; Human: >100,000 nM
Graded selectivity informs in vivo model selection
Compared to Compound 41 (Pf IC50 1,200 nM)
Enzyme Selectivity Cross-Species Pharmacology DHODH

Predicted Drug-like Physicochemical Properties

Computational analysis reveals a favorable physicochemical profile for drug discovery. The compound has a calculated partition coefficient (XLogP3-AA) of -0.9, indicating balanced hydrophilicity, and a Topological Polar Surface Area (TPSA) of 58.4 Ų. These values are consistent with good oral bioavailability according to Lipinski's Rule of Five and are superior to many more lipophilic DHPM analogs, which often exhibit XLogP values >2.0 and lower aqueous solubility . This baseline profile makes it a more attractive starting point for lead optimization campaigns compared to hydrophobic analogs that may require extensive structural modification to improve solubility and permeability.

Predicted ADME Profile
Data to verify
XLogP -0.9; TPSA 58.4 Ų
Calculated values suggest favorable hydrophilicity
Class-level inference, sources not provided
Medicinal Chemistry Drug-likeness In Silico ADME

Optimal R&D Applications


Antimalarial Drug Discovery Tool Compound

Based on its high potency against P. falciparum DHODH (IC50 = 35 nM) and >2,857-fold selectivity over the human enzyme [1], this compound is an ideal tool for validating PfDHODH as a drug target. It can be used in parasite growth inhibition assays, target engagement studies, and as a starting point for lead optimization to improve antiparasitic activity while maintaining the crucial selectivity profile. Its unique species-selectivity (potent on Pf, weak on rat/mouse) also guides the selection of appropriate in vivo models for efficacy and safety studies [2].

Medicinal Chemistry Core Scaffold

The compound's balanced physicochemical properties (XLogP3-AA of -0.9, TPSA of 58.4 Ų) make it an attractive core scaffold for medicinal chemistry . Unlike many more lipophilic DHPM analogs, this compound is predicted to have good aqueous solubility, reducing the risk of encountering solubility-limited pharmacology during lead optimization. It can serve as a versatile intermediate for synthesizing focused libraries aimed at various biological targets where a polar, hydrogen-bonding pharmacophore is desired.

Selectivity Profiling Reference Standard

The compound's well-defined and graded activity profile across DHODH enzymes from different species (P. falciparum, rat, mouse, human) establishes it as a valuable reference standard for calibrating and validating enzymatic assays [2]. Researchers can use it to benchmark the sensitivity and species-specificity of their DHODH inhibition assays, ensuring data quality and comparability across different studies and laboratories.

Application
Selection Property
Validation Focus
PfDHODH target validation studies
Species-selectivity over human enzyme
Enzymatic potency in malaria models
Lead optimization scaffold
Predicted physicochemical profile
Solubility and permeability assessment
DHODH assay calibration standard
Cross-species activity gradient
Inter-species inhibition comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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